N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C30H28N4O8S and its molecular weight is 604.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic compounds like quinazolinones and benzodioxoles are synthesized for various applications, including medicinal chemistry. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and 2-chloro-ethyl isocyanate demonstrates the methodologies employed in creating complex heterocycles that could be foundational for further chemical modifications and applications in drug discovery (Chern et al., 1988).
Antimicrobial Activity
Compounds derived from quinazolinone frameworks have been evaluated for antimicrobial activity. For instance, a study explored the preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus, highlighting the potential use of similar compounds in developing new antimicrobial agents (Özyanik et al., 2012).
Antitumor Activity
Quinazolinone-based compounds, such as CB30865, have shown promising antitumor activity. The design and synthesis of water-soluble analogues of these compounds are focused on improving their pharmacological properties for in vivo evaluations, indicating the therapeutic potential of such molecules in cancer treatment (Bavetsias et al., 2002).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O8S/c1-38-9-8-31-27(35)15-43-30-33-22-12-26-25(41-17-42-26)11-21(22)29(37)34(30)14-18-2-5-20(6-3-18)28(36)32-13-19-4-7-23-24(10-19)40-16-39-23/h2-7,10-12H,8-9,13-17H2,1H3,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRQXDAKKQFOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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